molecular formula C23H17NO4S B2380562 Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate CAS No. 397278-84-1

Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2380562
CAS No.: 397278-84-1
M. Wt: 403.45
InChI Key: VPWWBKIIVIUERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate is a synthetic compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and biological activities .

Preparation Methods

The synthesis of Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves the condensation of 4-phenoxybenzoic acid with 3-amino-2-carboxybenzo[b]thiophene under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate has significant applications in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in inflammation and cancer progression . The compound’s ability to modulate estrogen receptors also contributes to its therapeutic potential .

Comparison with Similar Compounds

Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate can be compared with other benzo[b]thiophene derivatives such as:

These compounds share similar structural features but differ in their specific biological activities and therapeutic applications, highlighting the unique properties of this compound .

Properties

IUPAC Name

methyl 3-[(4-phenoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4S/c1-27-23(26)21-20(18-9-5-6-10-19(18)29-21)24-22(25)15-11-13-17(14-12-15)28-16-7-3-2-4-8-16/h2-14H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWWBKIIVIUERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.